molecular formula C21H27N3O3S B11274318 ethyl (4-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate

ethyl (4-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B11274318
M. Wt: 401.5 g/mol
InChI Key: ZBGXADAIOJYIML-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE is a complex organic compound with a unique structure that includes a benzodiazepine core, a cyclohexylcarbamoyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE typically involves multiple steps, starting with the preparation of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the cyclohexylcarbamoyl group is usually carried out via a carbamoylation reaction, where a cyclohexyl isocyanate reacts with the benzodiazepine intermediate. Finally, the ethyl acetate moiety is introduced through esterification, using ethyl alcohol and acetic acid under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE is likely related to its ability to interact with specific molecular targets. The benzodiazepine core suggests that it may act on the central nervous system, potentially modulating the activity of neurotransmitter receptors. The cyclohexylcarbamoyl group and ethyl acetate moiety may further influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-(4-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE lies in its combination of a benzodiazepine core with a cyclohexylcarbamoyl group and an ethyl acetate moiety. This specific arrangement of functional groups may confer unique properties, such as enhanced binding affinity for certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[4-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C21H27N3O3S/c1-2-27-21(26)13-16-12-20(24-18-11-7-6-10-17(18)22-16)28-14-19(25)23-15-8-4-3-5-9-15/h6-7,10-12,15,22H,2-5,8-9,13-14H2,1H3,(H,23,25)

InChI Key

ZBGXADAIOJYIML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3CCCCC3

Origin of Product

United States

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